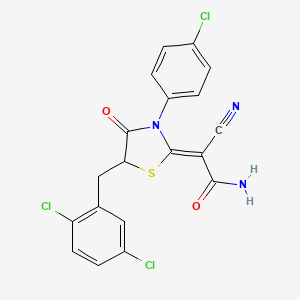
(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C19H12Cl3N3O2S and its molecular weight is 452.73. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexing Properties
The compound shows potential in membrane processes as sodium cation carriers. A study demonstrated the synthesis of related compounds by condensing acetylenedicarboxylate with thioacetamides, followed by zinc treatment in acetic acid for reduction of exocyclic double bonds (Kosterina et al., 2004).
Antimicrobial Activities
Another research focused on the synthesis of derivatives based on a similar chemical structure, which exhibited promising antimicrobial activities. These compounds were synthesized through various reactions, including diazocoupling and condensation with p-anisaldehyde (Gouda et al., 2010).
Anti-inflammatory Applications
A study synthesized and evaluated compounds based on thiazolidine-2,4-dione moiety for their potency in inhibiting nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin generation. One compound, in particular, showed significant inhibition and was superior to indomethacin, a commercial anti-inflammatory drug (Ma et al., 2011).
Anticancer Activity
A stereoselective synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates was reported, with the focus on evaluating their anticancer activity. Some derivatives demonstrated broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).
Crystal Structure and Computational Studies
A thiazolidin-4-one derivative, closely related to the compound , was studied for its crystal structure, Hirshfeld surface analysis, and computational properties. These studies offer insights into the molecular structure and potential interactions of such compounds (Khelloul et al., 2016).
Solubility and Partitioning in Solvents
Research on a similar compound evaluated its solubility in various solvents, including buffer solutions, ethanol, hexane, and octanol. This study is crucial for understanding the pharmacological properties and potential applications of such compounds in medical formulations (Volkova et al., 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-[3-(4-chlorophenyl)-5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O2S/c20-11-1-4-13(5-2-11)25-18(27)16(28-19(25)14(9-23)17(24)26)8-10-7-12(21)3-6-15(10)22/h1-7,16H,8H2,(H2,24,26)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEKGTIIXLFZRV-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

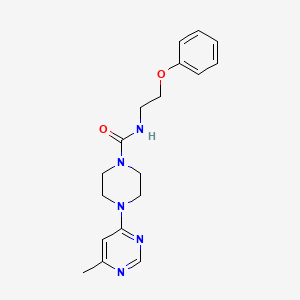
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)
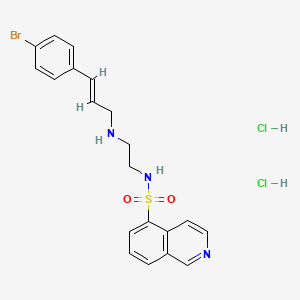
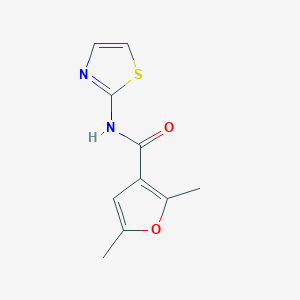
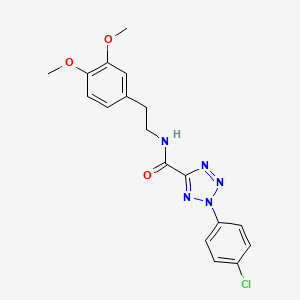
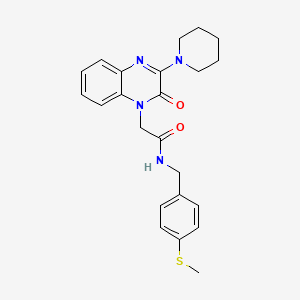
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
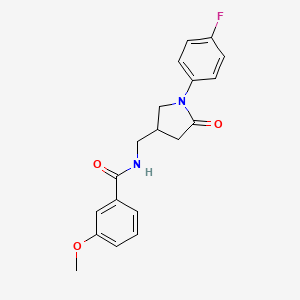
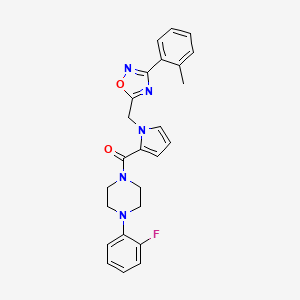
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
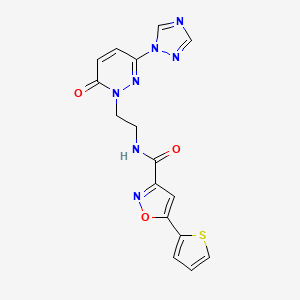
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)